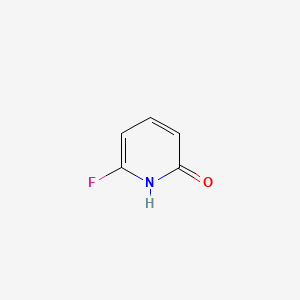

2-Fluoro-6-hydroxypyridine

説明

Significance of Fluorinated Pyridines in Chemical Sciences

Fluorinated pyridines are a class of heterocyclic compounds that have become increasingly important in various scientific disciplines, particularly in medicinal chemistry, agrochemistry, and materials science. nih.gov The strategic incorporation of fluorine atoms into a pyridine (B92270) ring can dramatically alter the molecule's physicochemical properties. nih.gov

The introduction of fluorine can modify a molecule's lipophilicity, bioavailability, bond strength, and metabolic stability. nih.govmdpi.com For example, replacing a hydrogen atom with fluorine can enhance membrane permeability and modulate the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and its binding affinity to biological targets. mdpi.com The carbon-fluorine bond is exceptionally strong, which often imparts greater metabolic stability to the molecule, a desirable trait for pharmaceutical compounds. mdpi.com

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. uni-muenster.dechemeurope.com Many important compounds, including vitamins and pharmaceuticals, contain the pyridine ring structure. wikipedia.org Consequently, the development of fluorinated pyridine derivatives is a key area of research for creating new agrochemicals, such as herbicides and pesticides, and for designing novel therapeutic agents. uni-muenster.deresearchoutreach.org Researchers are actively developing new synthetic methods to introduce fluorine or fluorinated groups into pyridine rings with high precision and efficiency. uni-muenster.dechemeurope.com

Overview of 2-Fluoro-6-hydroxypyridine as a Research Subject

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. The compound is also known by its tautomeric form, 6-Fluoro-2(1H)-pyridinone, as well as other synonyms like 6-Fluoropyridin-2-ol. lookchem.comnih.gov The molecule consists of a pyridine ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 6-position. This structure allows for a tautomeric equilibrium between the pyridinol and pyridone forms.

The presence of both a fluorine atom and a hydroxyl group makes it a versatile chemical building block. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for synthesizing more complex substituted pyridines. wikipedia.orgnih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄FNO | lookchem.comnih.gov |

| Molecular Weight | 113.09 g/mol | lookchem.comnih.gov |

| CAS Number | 50543-23-2 | lookchem.comnih.gov |

| Melting Point | 125-129 °C | lookchem.com |

| Boiling Point | 273.1 °C at 760 mmHg | lookchem.com |

| Density | 1.26 g/cm³ | lookchem.com |

| Appearance | Not specified in search results |

| Solubility in Water | Not specified in search results | |

Note: Some physical properties may vary depending on the source and experimental conditions.

Scope and Objectives of Current Research on this compound

Current academic research involving this compound primarily focuses on its utility as a synthetic intermediate in the creation of more complex molecules, particularly those with potential biological activity. The objectives of this research are multifaceted:

Development of Novel Synthetic Methodologies: A significant area of research is the exploration of new and efficient synthetic routes utilizing this compound. This includes its use in late-stage functionalization, where a fluorine atom is introduced into a complex molecule and subsequently replaced via nucleophilic aromatic substitution to create a variety of derivatives. nih.gov The reactivity of the fluorine atom as a leaving group is a key aspect of its utility in these transformations. wikipedia.org

Synthesis of Bioactive Molecules: Researchers utilize this compound and related fluorinated pyridines as precursors for compounds in the pharmaceutical and agrochemical sectors. uni-muenster.deresearchoutreach.org The pyridinone scaffold is recognized as an important structural motif in medicinal chemistry, capable of forming hydrogen bonds with biological targets. frontiersin.org By modifying the core structure of this compound, scientists aim to develop novel inhibitors for enzymes or modulators for receptors. frontiersin.orgnih.gov

Investigation of Reaction Mechanisms and Kinetics: Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and yields. Studies may focus on the kinetics of nucleophilic substitution reactions or explore the influence of the fluorine and hydroxyl substituents on the reactivity of the pyridine ring. researchgate.net

In essence, this compound is not typically the end-product of research but rather a critical starting point or intermediate. The primary goal is to leverage its unique chemical properties to build more elaborate molecular architectures for a wide range of applications.

Structure

3D Structure

特性

IUPAC Name |

6-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRUXHIEYSYRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376542 | |

| Record name | 2-Fluoro-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50543-23-2 | |

| Record name | 2-Fluoro-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 Hydroxypyridine and Its Derivatives

Direct Synthesis Approaches

Direct approaches to the synthesis of 2-fluoro-6-hydroxypyridine and its derivatives often involve the sequential or direct introduction of the fluoro and hydroxyl moieties onto a pre-existing pyridine (B92270) or pyridine precursor ring. These methods are advantageous for their potential efficiency and atom economy.

Fluorination of Pyridine Precursors

The introduction of a fluorine atom onto a pyridine ring is a key step that can be achieved through either electrophilic or nucleophilic strategies. The choice of method depends on the electronic properties of the pyridine substrate and the desired regioselectivity.

Electrophilic fluorination involves the reaction of an electron-rich pyridine or a suitable precursor with an electrophilic fluorine source ("F+"). This method is effective for direct C-H fluorination. One notable strategy involves the use of potent fluorinating agents to directly substitute a hydrogen atom on the pyridine ring. For instance, silver(II) fluoride (B91410) (AgF₂) has been demonstrated as a broadly applicable and safe reagent for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines. These reactions typically occur at ambient temperature with high selectivity for the position adjacent to the nitrogen atom.

Another approach involves the electrophilic fluorination of partially saturated pyridine precursors, such as 1,2-dihydropyridines. These precursors can be reacted with electrophilic N-F reagents, like Selectfluor®, to yield fluorinated 3,6-dihydropyridines. These intermediates can subsequently eliminate hydrogen fluoride under mild conditions to generate the corresponding fluorinated pyridines. nih.govgoogle.com The mechanism of electrophilic fluorination is complex and may proceed via either an Sₙ2 or a single-electron transfer (SET) pathway, depending on the substrates and reagents involved. wikipedia.org

Nucleophilic fluorination is a more common approach for synthesizing fluoropyridines, typically involving the displacement of a leaving group, such as a halogen (Cl, Br), from an activated position on the pyridine ring. The C(sp²)–F bond at the 2-position of pyridines is highly reactive towards nucleophilic substitution, making 2-fluoropyridines valuable intermediates themselves.

A classic method is the halogen exchange (Halex) reaction, where a chloropyridine precursor is treated with a fluoride salt at elevated temperatures. For example, 2-chloropyridine (B119429) can be converted to 2-fluoropyridine (B1216828) by reaction with potassium bifluoride (KHF₂) at temperatures ranging from 250°C to 370°C. google.com Similarly, 2-chloro-6-(trichloromethyl)pyridine can be fluorinated using anhydrous hydrogen fluoride (HF) at high temperatures and pressures to produce 2-fluoro-6-(trifluoromethyl)pyridine (B1301170). ucmerced.edu The choice of solvent, such as sulfolane (B150427) or N-methylpyrrolidinone (NMP), and fluoride source (e.g., KF, CsF) is critical for achieving high yields.

An alternative route begins with pyridine N-oxides, which can be activated to facilitate nucleophilic substitution at the 2-position. This approach avoids the often harsh conditions required for direct halogen exchange on unactivated chloropyridines.

A variety of modern fluorinating agents have been developed to provide safer and more selective alternatives to hazardous reagents like elemental fluorine.

Selectfluor® (F-TEDA-BF₄) is a versatile and widely used electrophilic N-F fluorinating agent. wikipedia.org It is an air- and water-tolerant salt commercialized for electrophilic fluorination. nih.gov In the context of pyridine synthesis, Selectfluor® is particularly effective for the fluorination of 1,2-dihydropyridine precursors. The reaction, typically conducted in acetonitrile (B52724) at 0°C, yields 3-fluoro-3,6-dihydropyridines, which can then be converted to the aromatic fluoropyridine. nih.gov The reactivity of Selectfluor® can be modulated by additives; for instance, interactions with pyridines can form [N−F−N]⁺ halogen bonds that facilitate single-electron reduction and initiate radical fluorination pathways. acs.org

Xenon difluoride (XeF₂) is another powerful electrophilic fluorinating agent. While its use is less common than N-F reagents due to its reactivity and the need for specialized handling, it is effective for the fluorination of various organic substrates. The reaction of XeF₂ with pyridine can lead to the formation of N-fluoropyridinium salts, which can act as fluorinating agents themselves. chemicalbook.com

Table 1: Selected Electrophilic Fluorination Reactions Using Selectfluor®

| Starting Material | Product | Reagent | Solvent | Temperature | Yield |

| 1,2-Dihydropyridines | 3-Fluoro-3,6-dihydropyridines | Selectfluor® | Acetonitrile | 0 °C | Not specified |

| Aminopyralid | Ring-fluorinated Aminopyralid | Selectfluor® | Water | Warm | 31% (two steps) |

Hydroxylation Methods for Fluoropyridines

Once a fluoropyridine has been synthesized, the hydroxyl group can be introduced to form the target molecule. This is typically achieved through a nucleophilic aromatic substitution reaction where the fluorine atom at the 2-position is displaced by a hydroxide (B78521) or alkoxide nucleophile. The reactivity of the C-F bond facilitates this transformation.

A common method involves the hydrolysis of a 2-fluoropyridine derivative using a strong base. For instance, 2-fluoro-6-trifluoromethylpyridine can be efficiently converted to 2-hydroxy-6-trifluoromethylpyridine by heating with aqueous potassium hydroxide at 100°C. Similarly, derivatives like 5-fluoro-2-methoxypyridine (B1304894) can be demethylated and hydrolyzed using strong acids like aqueous HCl or HBr at elevated temperatures to yield 5-fluoro-2-hydroxypyridine.

More recent protocols have been developed under transition-metal-free conditions. An efficient hydroxylation of 2-fluoropyridines can be achieved using cesium carbonate (Cs₂CO₃) as a base in the presence of water, leading to the formation of the corresponding pyridone products in good to excellent yields.

Table 2: Hydroxylation/Hydrolysis of Fluoropyridine Derivatives

| Starting Material | Product | Reagents | Temperature | Yield |

| 2-Fluoro-6-trifluoromethylpyridine | 2-Hydroxy-6-trifluoromethylpyridine | KOH, Water | 100 °C | >99% Conversion |

| 5-Fluoro-2-methoxypyridine | 5-Fluoro-2-hydroxypyridine | 35% HCl, Water | 145 °C | Not specified |

| 5-Fluoro-2-methoxypyridine | 5-Fluoro-2-hydroxypyridine | 48% HBr, Water | 100 °C | 49% |

| 2-Fluoropyridines | Pyridones | Cs₂CO₃, Water | Not specified | Good to excellent |

Multi-Step Synthetic Routes from 2-Cyanopyridine Derivatives

Multi-step syntheses allow for the construction of highly functionalized this compound derivatives from readily available starting materials. Routes starting from cyanopyridine precursors are particularly valuable due to the versatile reactivity of the cyano group.

One such pathway leads to the synthesis of 2,6-dihydroxy-3-cyano-5-fluoropyridine, a key derivative. This process begins with the base-catalyzed condensation of ethyl fluoroacetate (B1212596) and ethyl formate. The resulting intermediate is then cyclized by reaction with cyanoacetamide in the presence of a base like sodium methoxide. This cyclization step directly constructs the 2,6-dihydroxypyridine (B1200036) ring system, incorporating the cyano group at the 3-position and the fluorine atom at the 5-position. google.com

The resulting 2,6-dihydroxy-3-cyano-5-fluoropyridine can then be further functionalized. For example, the hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride and phosphorus pentachloride, yielding 2,6-dichloro-3-cyano-5-fluoropyridine. The cyano group in this intermediate can then be hydrolyzed under acidic conditions to afford 2,6-dichloro-5-fluoronicotinic acid, showcasing the utility of the cyanopyridine derivative as a versatile precursor in the synthesis of complex pyridine compounds. google.com

Synthesis of Substituted this compound Analogues

The strategic introduction of substituents onto the this compound core is crucial for modulating its physicochemical and biological properties. This has driven the development of various synthetic strategies to access a wide range of analogues.

Regioselective Functionalization Approaches

The inherent reactivity of the this compound ring, influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl/pyridone oxygen, directs the regioselectivity of substitution reactions. C-H activation has emerged as a powerful tool for the direct functionalization of pyridone systems, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

Transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives have been reported, providing a route to pyridyl pyridones and oxydipyridines. rsc.org The regioselectivity of these reactions is often controlled by the substituents already present on the pyridine ring. For instance, in the context of 2-pyridones, which are tautomers of 2-hydroxypyridines, functionalization can be directed to different positions based on the reaction conditions and the directing groups employed. While specific examples for this compound are not abundant in the literature, general principles of pyridone functionalization can be extrapolated. For instance, the C6 position of a 2-pyridone is the most electron-deficient site, and its selective functionalization often requires specific catalytic systems, such as nickel/aluminum cooperative catalysis for alkenylation and alkylation.

Introduction of Diverse Substituents

The introduction of a variety of functional groups at different positions on the this compound ring is essential for creating diverse molecular libraries for screening purposes.

The introduction of additional halogen atoms onto the this compound scaffold can significantly influence its electronic properties and provide handles for further cross-coupling reactions. While direct regioselective halogenation of this compound is not extensively documented, methods for the halogenation of pyridine N-oxides and other pyridine derivatives offer potential routes. For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides provides access to various 2-halo-substituted pyridines under mild conditions. researchgate.net This methodology could potentially be adapted for the halogenation of a protected this compound N-oxide derivative.

Furthermore, the use of N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) has been shown to enable mild and regioselective halogenation of a broad range of arenes and heterocycles. nih.gov The unique properties of HFIP can enhance the reactivity of the halogenating agent and control the regioselectivity of the reaction.

| Reagent System | Substrate Type | Position of Halogenation | Reference |

| N-Halosuccinimides in HFIP | Arenes and Heterocycles | Regioselective | nih.gov |

| POX3 (X = Br, Cl) | Pyridine N-oxides/Hydroxypyridines | 2- or 4-position | nih.gov |

The introduction of alkyl and aryl groups is a common strategy to explore structure-activity relationships. For 2-pyridone systems, various methods for C-H alkylation and arylation have been developed. Ruthenium(II)-catalyzed C-H bond activation/arylation reactions of 2-phenylpyridine (B120327) have been shown to be promoted by 2-hydroxypyridine-based ligands in water. nih.gov Specifically, 5-trifluoromethyl-2-hydroxypyridine was found to significantly enhance the catalytic activity. nih.gov

Transition-metal-free direct α-arylation of 2-pyridones has been achieved using phenylhydrazines at room temperature, offering a mild and operationally simple method. chemicalbook.com Copper-catalyzed N- and O-arylation of hydroxypyridines provides another route to arylated derivatives, with the selectivity often depending on the ligand used. acs.org While direct application to this compound needs to be explored, these methods provide a strong foundation for the synthesis of its alkylated and arylated analogues.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |

| Arylation | Transition-metal-free | 2-Fluoropyridines | Pyridyl pyridones | rsc.org |

| Arylation | Ru(II) with 2-hydroxypyridine (B17775) ligand | 2-Phenylpyridine | ortho-Arylated 2-phenylpyridine | nih.gov |

| Arylation | Phenylhydrazine | 2-Pyridones | α-Arylated 2-pyridones | chemicalbook.com |

| Arylation | Cu-based catalyst | 2-Hydroxypyridines | N- or O-arylated hydroxypyridines | acs.org |

The introduction of a carboxylic acid group can enhance the solubility and provide a point for further derivatization, such as amide bond formation. The synthesis of functionalized 2-pyridone-3-carboxylic acids has been achieved starting from 3-formylchromone. nih.gov This methodology has been applied to synthesize derivatives with various substituents, including those with fluorine atoms on appended benzoyl groups. nih.gov

A general process for preparing 2-hydroxypyridine carboxylic acids involves the reaction of a pyridine-based compound with elemental fluorine in water. google.com For example, 5-hydroxypicolinic acid (2-hydroxypyridine-6-carboxylic acid) has been prepared by the fluorination of picolinic acid. google.com This direct C-H to C-OH transformation followed by carboxylation could be a potential, albeit challenging, route for the synthesis of this compound carboxylic acid derivatives.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on the development of more efficient, safer, and environmentally benign methodologies. Flow chemistry and other green chemistry approaches are being applied to the synthesis of heterocyclic compounds, including pyridones.

Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability. The synthesis of 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones has been successfully demonstrated in a continuous flow microreactor system at room temperature, with significantly reduced reaction times compared to batch synthesis. rsc.orgtib.eu The development of flow methods for fluorination reactions is particularly attractive due to the hazardous nature of many fluorinating agents. durham.ac.uk Continuous-flow microreactors have been used for fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor®. durham.ac.uk

Green chemistry principles, such as the use of safer solvents and catalysts, and the development of atom-economical reactions, are also being applied to the synthesis of fluorinated pyridines. For example, silver(II) fluoride-mediated selective C-H fluorination of pyridines offers a more direct route to 2-fluoropyridines compared to traditional methods that require pre-functionalized substrates. nih.gov The development of solvent-free or water-based reaction conditions for the functionalization of pyridones further contributes to the greening of these synthetic processes.

| Technique/Approach | Key Features | Application Example | Reference |

| Continuous Flow Synthesis | Reduced reaction times, enhanced safety, scalability | Synthesis of substituted 2-pyridones | rsc.orgtib.eu |

| Flow Fluorination | Safe handling of hazardous reagents | Fluorination using DAST and Selectfluor® | durham.ac.uk |

| C-H Fluorination | Direct functionalization, atom economy | AgF2-mediated fluorination of pyridines | nih.gov |

| Aqueous Media Reactions | Green solvent, enhanced reactivity | Ru(II)-catalyzed arylation of 2-phenylpyridine | nih.gov |

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective routes to functionalized pyridines. For the synthesis of this compound, catalytic strategies can be envisioned through two primary pathways: the fluorination of a pre-existing 6-hydroxypyridine (or 2-pyridone) scaffold, or the hydroxylation of a 2,6-difluoropyridine (B73466) precursor.

Catalytic C-H Fluorination:

Direct C-H fluorination of pyridones is an emerging area. While specific examples for the C6-fluorination of 2-hydroxypyridine are not extensively detailed in the literature, broader research into the C-H functionalization of 2-pyridone rings provides a basis for potential catalytic systems. rsc.orgrsc.org Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been employed for the site-selective functionalization of pyridone scaffolds. rsc.org For instance, directing-group strategies are often used to achieve regioselectivity in C-H activation. A hypothetical catalytic cycle for the direct fluorination of 2-hydroxypyridine at the C6 position could involve a transition metal catalyst that coordinates to the pyridone, facilitating a C-H activation step, followed by reaction with an electrophilic fluorine source such as Selectfluor®.

Recent advancements have demonstrated the selective C-H fluorination of pyridines using silver(II) fluoride, offering a potential route that could be adapted for hydroxypyridine substrates. sigmaaldrich.com The reaction conditions for such transformations are crucial in controlling the regioselectivity and yield.

| Catalyst System (Hypothetical) | Fluorinating Agent | Key Features |

| Palladium(II) Acetate / Ligand | Selectfluor® | Directing-group assisted C-H activation |

| Rhodium(III) complex | N-Fluorobenzenesulfonimide (NFSI) | High regioselectivity in related systems |

| Silver(II) Fluoride | AgF₂ | Direct fluorination of pyridine C-H bonds |

Catalytic Hydroxylation:

An alternative approach involves the catalytic hydroxylation of 2,6-difluoropyridine. Transition-metal-free methods for the hydroxylation of 2-fluoropyridines have been reported, providing a pathway to pyridyl pyridones. rsc.org These reactions often proceed via a tandem hydroxylation and arylation mechanism. For a selective synthesis of this compound, the reaction conditions would need to be carefully controlled to favor mono-hydroxylation and prevent subsequent reactions.

Copper-catalyzed C-H hydroxylation has also been explored for aromatic systems, which could potentially be applied to 2-fluoropyridine. nih.gov Ruthenium-based catalysts have shown efficacy in the C-H hydroxylation of amines and could be investigated for their activity towards fluorinated pyridines. morressier.com

| Catalyst System | Oxidant | Key Features |

| Copper(II) catalyst | Peroxides | Quinoline-directed ortho-hydroxylation in related systems nih.gov |

| Ruthenium complex | N-oxides | Potential for selective C-H oxidation morressier.com |

| Transition-metal-free | Base/Water | Tandem hydroxylation-arylation of 2-fluoropyridines rsc.org |

Chemoenzymatic Syntheses

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. While specific chemoenzymatic routes to this compound are not well-documented, general principles of biocatalysis for fluorinated compounds can be considered. nih.gov

Enzymes such as cytochrome P450 monooxygenases are known to catalyze hydroxylation reactions. A potential chemoenzymatic strategy could involve the enzymatic hydroxylation of 2,6-difluoropyridine. This would require identifying or engineering a P450 enzyme capable of recognizing the fluorinated pyridine ring and selectively hydroxylating one of the C-F bonds. The substrate specificity and regioselectivity of the enzyme would be critical for the success of this approach.

Another possibility is the use of fluorinases, enzymes that can catalyze the formation of a C-F bond. However, the direct enzymatic fluorination of 2,6-dihydroxypyridine would be challenging due to the specific substrate requirements of known fluorinases.

A more plausible chemoenzymatic route might involve the enzymatic resolution of a racemic intermediate in a multi-step chemical synthesis, or the use of enzymes to perform a selective transformation on a fluorinated precursor that is difficult to achieve with traditional chemical methods. For example, dehydrogenases have been used for the synthesis of fluorinated alanine (B10760859) enantiomers, showcasing the potential of enzymes in handling fluorinated substrates. dtu.dk

| Enzymatic Step (Hypothetical) | Precursor Compound | Potential Advantage |

| Hydroxylation | 2,6-Difluoropyridine | High regioselectivity and stereoselectivity |

| Dehalogenation | 2-Chloro-6-fluoropyridine | Mild reaction conditions |

| Transamination | A fluorinated keto-precursor | Chiral introduction |

Industrial Scale Synthesis and Yield Optimization

Detailed information on the industrial-scale synthesis of this compound is limited in publicly available literature. However, general principles of process chemistry can be applied to hypothesize a scalable route. A likely industrial synthesis would prioritize cost-effective starting materials, high-yield reactions, and operational safety.

A potential route could start from a readily available pyridine derivative, such as 2-aminopyridine (B139424) or 2-chloropyridine. For example, a multi-step synthesis could involve:

Halogen Exchange: A common industrial method for introducing fluorine is the Halex reaction, where a chloro- or bromo-substituent is exchanged for fluorine using a fluoride salt like KF or CsF. Starting from 2,6-dichloropyridine, a partial halogen exchange could potentially yield 2-chloro-6-fluoropyridine.

Hydrolysis: The remaining chloro group could then be hydrolyzed to a hydroxyl group under basic conditions.

Optimization of such a process would involve a detailed study of reaction parameters to maximize yield and minimize byproducts.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature and Pressure: These parameters are crucial for controlling reaction kinetics and preventing decomposition.

Catalyst: If a catalytic step is involved, catalyst loading, stability, and turnover number would be key areas for optimization.

Work-up and Purification: Developing an efficient and scalable purification method (e.g., crystallization, distillation) is essential for obtaining the final product in high purity.

The following table outlines a hypothetical industrial-scale synthesis with potential optimization points.

| Reaction Step | Starting Material | Reagents | Key Optimization Focus |

| Fluorination (Halex) | 2,6-Dichloropyridine | KF, Phase-transfer catalyst | Temperature, catalyst efficiency, solvent choice to control mono-fluorination. |

| Hydrolysis | 2-Chloro-6-fluoropyridine | NaOH or KOH | Concentration of base, reaction time, temperature to ensure complete conversion without side reactions. |

| Purification | Crude this compound | Acid/base for precipitation | pH control, crystallization solvent, temperature profile for maximizing recovery and purity. |

Reactivity and Reaction Mechanisms of 2 Fluoro 6 Hydroxypyridine

Tautomerism and its Implications for Reactivity

2-Fluoro-6-hydroxypyridine is subject to prototropic tautomerism, a phenomenon where isomers are interconverted through the migration of a proton. This equilibrium is fundamental to understanding its reactivity.

Like its parent compound, 2-hydroxypyridine (B17775), this compound exists in a dynamic equilibrium between two tautomeric forms: the hydroxy-aromatic form (enol) and the pyridone form (keto). nih.govrsc.org This equilibrium is scientifically referred to as lactam-lactim tautomerism. The pyridone form, 6-fluoro-2(1H)-pyridone, is often the predominant species, especially in polar solvents and the solid state. nih.govresearchgate.net

The position of this equilibrium is highly sensitive to the solvent environment. Non-polar solvents tend to favor the this compound form, whereas polar, protic solvents like water and alcohols shift the equilibrium toward the 6-fluoro-2(1H)-pyridone tautomer. wuxibiology.comwikipedia.org This solvent dependence is attributed to the differing polarities of the tautomers; the pyridone form has a significantly larger dipole moment and is better solvated by polar molecules. wuxibiology.com

The interconversion between these forms does not typically occur through a simple intramolecular proton shift, which has a high energy barrier. wikipedia.org Instead, the tautomerization is often facilitated by self-catalysis through dimerization or by solvent molecules that mediate the proton transfer. wikipedia.org

Table 1: Tautomeric Equilibrium of this compound

| Tautomer Name | Structure | Form | Favored in |

|---|---|---|---|

| This compound |  |

Enol (Lactim) | Non-polar solvents |

| 6-Fluoro-2(1H)-pyridone |  |

Keto (Lactam) | Polar solvents, Solid state |

Substituents on the pyridine (B92270) ring can significantly influence the position of the tautomeric equilibrium. The primary electronic effect of a substituent at the 6-position, which is meta-like relative to the hydroxyl group at the 2-position, is inductive. semanticscholar.org The fluorine atom at the 6-position in this compound exerts a strong electron-withdrawing inductive effect. This effect influences the acidity of the hydroxyl group and the basicity of the ring nitrogen, thereby altering the relative stability of the two tautomers compared to the unsubstituted parent compound.

The electron-withdrawing nature of fluorine is expected to increase the acidity of the hydroxyl proton, which could favor the pyridone form. Hammett plots for substituted 2-hydroxypyridines show a correlation between the substituent's electronic properties (expressed as σ values) and the equilibrium constant, confirming that electronic effects are a key determinant of tautomeric preference. semanticscholar.org

Spectroscopic methods are crucial for distinguishing and quantifying the amounts of each tautomer in equilibrium.

UV/Vis Spectroscopy : This technique is particularly effective for determining the position of the tautomeric equilibrium in different solvents. semanticscholar.org The aromatic hydroxypyridine form and the conjugated pyridone form have distinct absorption spectra. By comparing the spectrum of a sample to the spectra of "fixed" parent compounds (O-methylated and N-methylated derivatives, which cannot tautomerize), the relative concentrations of the two tautomers can be calculated. researchgate.netsemanticscholar.org

NMR Spectroscopy : Both ¹H and ¹³C NMR spectroscopy can provide insights into the tautomeric equilibrium, although discriminating between the forms can sometimes be challenging. semanticscholar.org The chemical shifts of the ring protons and carbons differ between the two tautomers due to their different electronic structures. For example, the carbon atom bonded to the oxygen (C2) will show a significant difference in chemical shift between the enol (C-OH) and keto (C=O) forms.

Infrared (IR) Spectroscopy : IR spectroscopy has been used to study the tautomerism of hydroxypyridines in the gas phase. wikipedia.org The presence of a C=O stretching band (typically around 1650 cm⁻¹) is indicative of the pyridone form, while the absence of this band and the presence of a distinct O-H stretching band suggest the hydroxypyridine form.

Table 2: General Spectroscopic Features for Tautomer Identification

| Spectroscopic Method | Hydroxypyridine (Enol) Form | Pyridone (Keto) Form |

|---|---|---|

| UV/Vis | Absorption profile characteristic of an aromatic pyridine ring. | Distinct absorption profile due to the conjugated pyridone system. |

| ¹³C NMR | C2 signal appears in the aromatic region (C-O). | C2 signal is shifted significantly downfield (C=O). |

| IR | Shows a characteristic O-H stretching vibration. | Shows a strong C=O stretching vibration. |

Nucleophilic and Electrophilic Reactivity

The dual existence as two tautomers means that this compound can react as an ambident nucleophile. researchgate.net The hydroxypyridine form can react via the hydroxyl oxygen or the ring carbons, while the pyridone form offers two nucleophilic centers: the exocyclic oxygen and the ring nitrogen. The electron distribution in the pyridone form makes the C3 and C5 positions electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and prone to nucleophilic attack. rsc.org

The oxygen atom of the hydroxypyridine tautomer, or the exocyclic oxygen of the pyridone tautomer, can act as a nucleophile. This leads to reactions such as O-alkylation and O-arylation, yielding ether derivatives. The outcome of such reactions often depends on the reaction conditions. For instance, in reactions with electrophilic reagents like 1-chloro-2,4,6-trinitrobenzene, 2-hydroxypyridines can provide a mixture of products resulting from attack at both the oxygen and nitrogen atoms. researchgate.net The choice of solvent, base, and arylating agent can influence whether O- or N-arylation is the major pathway. researchgate.net

The nitrogen atom in the pyridone tautomer is a key nucleophilic site. It can readily participate in N-alkylation and N-arylation reactions. researchgate.net The protonated nitrogen in acidic media deactivates the ring toward electrophilic substitution. uoanbar.edu.iq However, the nitrogen of the pyridone form can attack electrophiles, leading to N-substituted products. For example, reactions with alkyl halides or other alkylating agents can yield N-alkyl-6-fluoro-2-pyridones. This reactivity is analogous to that of other 2-pyridones, which are widely used in synthesis. rsc.org The competition between N-alkylation and O-alkylation is a common feature in the chemistry of 2-hydroxypyridines and is influenced by factors such as the hardness/softness of the electrophile and the nature of the counter-ion (HSAB theory).

Site-Selective Functionalization of the Pyridine Ring

The selective introduction of functional groups onto the pyridine ring of this compound is a key aspect of its reactivity, enabling the synthesis of a diverse array of substituted pyridine derivatives. This functionalization can be achieved through various strategies, primarily focusing on C-H functionalization and nucleophilic aromatic substitution.

C-H Functionalization Strategies

Direct C-H functionalization is an efficient method for creating pyridine derivatives, which are common in pharmaceuticals, agrochemicals, and materials. researchgate.net However, the inherent electronic properties of pyridines can make site-selective functionalization challenging. researchgate.netnih.gov For 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone, the electron-rich nature of the ring facilitates certain C-H functionalization reactions. rsc.org

Different positions on the 2-pyridone ring can be selectively targeted based on the reaction conditions and catalysts employed. rsc.org For instance, radical trifluoromethylation of the parent NH-pyridone has been shown to occur with high site selectivity at the C3 position. rsc.org Conversely, the C6 position, being the most electron-deficient site, can undergo selective alkenylation with internal alkynes through a cooperative Ni/Al catalysis. rsc.org The regioselectivity of these reactions is often governed by the electronic nature of the catalyst and the inherent reactivity of the specific C-H bond. rsc.org

For pyridine rings in general, various strategies have been developed for functionalization at different sites. researchgate.net These methods often involve overcoming the challenge of activating specific C-H bonds in the presence of other functional groups. researchgate.net In some cases, directing groups are employed to achieve regioselectivity in C-H functionalization. nih.gov However, methods for site-selective functionalization without the influence of such groups are also being developed to allow for modifications at various positions on the pyridine ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyridine ring, particularly at positions activated by the ring nitrogen and a good leaving group. nih.govacs.orgacs.org In the case of this compound, the fluorine atom at the 2-position serves as an excellent leaving group in SNAr reactions, facilitated by the electron-withdrawing nature of the pyridine nitrogen.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.comyoutube.com The rate of these reactions is often dependent on the stability of the intermediate and the ability of the leaving group to depart. reddit.com

The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than that of their chloro- or bromo-analogs. acs.orgresearchgate.net For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). acs.orgresearchgate.net This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step in many SNAr reactions. youtube.comreddit.com

A wide range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be employed in SNAr reactions with 2-fluoropyridines, allowing for the introduction of diverse functional groups. nih.govacs.org These reactions can often be carried out under relatively mild conditions, making them suitable for the late-stage functionalization of complex molecules. nih.govacs.orgacs.org

Role as an Ambident Nucleophile

This compound exists in a tautomeric equilibrium with its corresponding pyridone form. This tautomerism gives rise to its character as an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom and the oxygen atom. The site of reaction (N- vs. O-alkylation or acylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of a base.

In its deprotonated form, the resulting anion is a hybrid of two resonance structures, with the negative charge distributed between the nitrogen and oxygen atoms. This dual reactivity allows for selective functionalization at either the nitrogen or the oxygen, leading to the formation of N-substituted or O-substituted pyridone derivatives, respectively. The specific outcome of a reaction often depends on the hard and soft acid-base (HSAB) principle, where hard electrophiles tend to react at the harder oxygen center, and softer electrophiles favor the softer nitrogen center.

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Key areas of investigation include the dynamics of proton transfer and the role of the compound in metal-ligand cooperative catalysis.

Proton Transfer Dynamics

The interconversion between the 2-hydroxypyridine and 2-pyridone tautomers involves the transfer of a proton between the oxygen and nitrogen atoms. wuxibiology.comnih.gov The kinetics of this proton transfer are significantly influenced by the surrounding environment, such as the solvent. wuxibiology.com

Theoretical studies have shown that the energy barrier for intramolecular proton transfer in the gas phase is relatively high. nih.govnih.govacs.org However, this barrier can be substantially lowered in the presence of protic solvents like water, which can act as a bridge to facilitate intermolecular proton transfer. nih.govacs.orgpku.edu.cn For instance, the activation energy for the tautomerization of 2-hydroxypyridine is significantly reduced when assisted by one or two water molecules. nih.govacs.org The formation of hydrogen-bonded complexes with solvent molecules plays a critical role in these proton transfer processes. pku.edu.cn

The rate of proton transfer can also be affected by the formation of dimers, where a concerted double-proton transfer can occur with a lower activation energy compared to the intramolecular process. pku.edu.cn These studies highlight the dynamic nature of the tautomeric equilibrium and its sensitivity to the reaction medium.

Metal-Ligand Cooperative Mechanisms

2-Hydroxypyridine and its derivatives can act as ligands in transition metal complexes, where they can participate in metal-ligand cooperative (MLC) catalysis. wikipedia.org In MLC, both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a reaction. wikipedia.org

The 2-hydroxypyridine ligand can engage in cooperative reactivity through the deprotonation and protonation of its hydroxyl group, which can be coupled with changes at the metal center. researchgate.net This bifunctional nature allows the ligand to act as a proton shuttle or to modulate the electronic properties of the metal catalyst. wikipedia.orgresearchgate.net

For example, ruthenium complexes containing 2-hydroxypyridine-based ligands have been shown to be effective catalysts for C-H bond activation and arylation reactions. nih.gov Density functional theory (DFT) calculations have suggested that these ligands play a prominent role in lowering the energy barrier for the C-H activation step. nih.gov The interconversion between the neutral 2-hydroxypyridine and the anionic 2-pyridonato ligand within the coordination sphere of the metal is a key aspect of these cooperative catalytic cycles. researchgate.net

Computational and Theoretical Studies of 2 Fluoro 6 Hydroxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-Fluoro-6-hydroxypyridine. These calculations provide a molecular-level understanding of its behavior.

The electronic structure of this compound is significantly influenced by the presence of the electronegative fluorine atom and the hydroxyl group, which can exist in a tautomeric equilibrium with a keto form (2-fluoro-6-pyridone). DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the molecular geometry and analyze the electronic distribution. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Pyridine (B92270) Tautomers Note: This table is based on data for the parent 2-hydroxypyridine (B17775)/2-pyridone system to illustrate the expected structural changes. Specific values for the fluoro-substituted compound would require dedicated calculations.

| Parameter | 2-hydroxypyridine (aromatic) | 2-pyridone (non-aromatic) | Expected Influence of 2-Fluoro Substituent |

| C2=N Bond Length | Shorter | Longer | Minor change |

| C2-O Bond Length | Longer (single bond character) | Shorter (double bond character) | Minor change |

| C-C Bond Lengths | Relatively uniform (~1.38-1.40 Å) | Alternating short and long | Perturbation of ring aromaticity |

Data adapted from studies on 2-hydroxypyridine. wuxibiology.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

For fluorinated heterocyclic compounds, DFT-based descriptors are used to predict their biochemical activities. nih.gov The introduction of a fluorine atom, being highly electronegative, generally lowers the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Global reactivity descriptors derived from these energies, such as chemical hardness, chemical potential, and the electrophilicity index, provide quantitative measures of the molecule's stability and reactivity. nih.govnih.gov

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of kinetic stability; smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / 2η | Global electrophilic nature of the molecule. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution. mdpi.com These simulations can model how the molecule interacts with solvent molecules, revealing details about its solvation shell and the dynamics of hydrogen bonding. dtu.dk

MD simulations are particularly useful for:

Investigating conformational dynamics: Although this compound is a rigid molecule, simulations can track the orientation and interaction of the hydroxyl group.

Modeling interactions with biomolecules: MD can be used to simulate the binding of the molecule to a protein or nucleic acid, helping to understand its potential biological activity. nih.gov

Studying aggregation: Simulations can explore how multiple molecules of this compound might interact with each other in solution, for instance, through stacking or hydrogen bonding. nih.gov

Prediction of Reactivity and Selectivity

Computational methods are essential for predicting the reactivity and regioselectivity of chemical reactions involving 2-pyridone systems. rsc.org The electronic landscape of this compound, shaped by the interplay between the electron-donating hydroxyl/amide group and the electron-withdrawing fluorine atom, dictates its reactivity.

Local reactivity descriptors, such as Fukui functions or local philicity indices derived from DFT calculations, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net For the parent 2-pyridone ring, C3 and C6 are common sites for functionalization. rsc.org The presence of the fluorine at C2 would significantly alter the electron density, likely deactivating adjacent positions towards electrophilic attack and potentially activating other positions. Computational studies can model the transition states of potential reaction pathways to predict the most favorable products, providing a theoretical basis for designing new synthetic routes. nih.gov

Tautomerization Pathway Investigations

The tautomerism between the enol form (this compound) and the keto form (6-Fluoro-2-pyridone) is a fundamental characteristic of this compound. researchgate.net This equilibrium is analogous to the well-studied tautomerization of 2-hydroxypyridine and 2-pyridone. wuxibiology.comnih.gov Quantum chemical calculations are used to investigate the thermodynamics and kinetics of this proton transfer process.

Studies on the parent compound show that the energy difference between the two tautomers is small, and the equilibrium can be sensitive to the environment (gas phase vs. solvent). nih.govwayne.edu Computational methods can predict the relative stability of the two tautomers by calculating their ground-state energies. Furthermore, these methods can map the potential energy surface for the interconversion and identify the transition state structure, allowing for the calculation of the activation energy barrier for the tautomerization. nih.gov For the bare 2-hydroxypyridine molecule, this barrier is quite high (around 34-38 kcal/mol), but it can be significantly lowered by catalysts or solvent molecules that facilitate proton transfer. nih.govwuxibiology.com The electron-withdrawing fluorine atom in this compound is expected to influence the relative stability of the tautomers and the height of the activation barrier.

Computational Studies on Hydrogen Bonding and Stacking Interactions

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are critical in determining the structure of molecular assemblies in condensed phases and biological systems. rsc.orggatech.edu this compound and its pyridone tautomer have multiple sites for these interactions.

Hydrogen Bonding: The molecule can act as a hydrogen bond donor via its OH (hydroxy form) or NH (pyridone form) group and as a hydrogen bond acceptor at the ring nitrogen, the carbonyl oxygen (pyridone form), or the fluorine atom. nih.gov Quantum chemical calculations can precisely determine the interaction energies and geometries of hydrogen-bonded dimers or clusters. rsc.org Studies on hydrated forms of the parent 2-pyridone show that interaction with water can shift the tautomeric equilibrium. researchgate.net

Stacking Interactions: The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems. The strength of this interaction depends on the π-electron density of the ring. Computational studies can quantify these stacking energies. rsc.org The presence of the electron-withdrawing fluorine substituent depletes the π-electron density of the ring, which can, in turn, affect the strength of the stacking interaction. nih.govrsc.org

Coordination Chemistry of 2 Fluoro 6 Hydroxypyridine and Its Analogues

Ligand Properties and Coordination Modes

The coordinating form of 2-hydroxypyridine (B17775) and its analogues is typically the deprotonated anion, 2-pyridonate. This anion is an LX-type ligand, featuring a delocalized negative charge between the nitrogen and oxygen atoms. This delocalization, combined with the presence of two distinct donor atoms, facilitates various coordination modes, including bidentate and monodentate binding. rsc.org The dynamic interchange between these modes in solution is a key property, known as hemilability, which can be crucial for catalytic applications. rsc.org

The most common coordination mode for 2-pyridonate and its analogues is bidentate chelation, where both the pyridine (B92270) nitrogen and the exocyclic oxygen atom bind to a single metal center. purdue.edu This forms a stable five-membered chelate ring. This (N,O) coordination is prevalent in complexes with a variety of transition metals, including iron, ruthenium, copper, and palladium. rsc.orgnih.gov

In addition to forming a simple chelate, the 2-pyridonate ligand can also act as a bridging ligand, connecting two or more metal centers. This is often achieved in a µ₂-N,O fashion, where the nitrogen binds to one metal and the oxygen to another. rsc.org This bridging capability allows for the formation of polynuclear complexes and coordination polymers.

Table 1: Examples of Bidentate Coordination in 2-Hydroxypyridine Analogue Complexes

| Metal Center | Complex Type | Coordination Details |

| Iron(III) | Mononuclear chelate | Fe(III) sequestered by hydroxypyridinonate (HOPO) ligands. nih.gov |

| Ruthenium(II) | Mononuclear chelate | Ruthenium complex with a pincer-type ligand containing two hydroxypyridine motifs. rsc.org |

| Copper(II) | Polynuclear bridged | Copper complexes with tripodal ligands featuring pendent 2-pyridinol groups. rsc.org |

| Iron | Bio-inorganic model | In models of [Fe]-hydrogenase, a pyridinol ligand coordinates in a bidentate fashion. rsc.org |

Although less common, monodentate coordination of 2-pyridonate ligands has been observed. In this mode, the ligand binds to the metal center through only one of its donor atoms, either the nitrogen or the oxygen. This can occur due to steric constraints imposed by other ligands in the coordination sphere or the specific electronic requirements of the metal ion. For instance, ruthenium complexes have been prepared where the 2-pyridonate ligand is bound solely through the nitrogen atom (κ¹-N coordination). rsc.orgresearchgate.net This monodentate binding can be a key step in catalytic cycles, where the dissociation of one donor atom opens a coordination site for a substrate molecule. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-hydroxypyridine and its analogues generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand can be deprotonated in situ during the reaction with a basic metal salt (e.g., metal acetate) or by adding an external base. Alternatively, the pre-formed alkali metal salt of the ligand can be used. researchgate.net

A wide array of transition metal complexes with 2-hydroxypyridine analogues have been synthesized. Typical synthetic procedures involve refluxing a solution of the ligand and a metal salt, such as a chloride, nitrate, or acetate, in a solvent like ethanol (B145695) or methanol. jocpr.com The resulting complexes are often solids that can be isolated by filtration upon cooling. jocpr.comjocpr.com For example, complexes of Co(II), Cu(II), Fe(II), Ru(III), and Rh(III) with 2-amino-3-hydroxypyridine have been prepared by reacting the ligand with the corresponding metal chlorides or acetates. researchgate.net Similarly, Schiff base derivatives incorporating a hydroxypyridine moiety readily form complexes with metals like Cu(II), Fe(II), Mn(II), and Zn(II). jocpr.com

While less common than transition metal complexes, compounds of main group elements with 2-hydroxypyridine analogues have also been explored. The synthesis follows similar principles, often reacting the ligand with a metal halide or other suitable precursor. The resulting structures can feature diverse coordination numbers and geometries depending on the size and electronic properties of the main group element.

Spectroscopic Analysis of Coordination Compounds

A combination of spectroscopic techniques is essential for the unambiguous characterization of coordination compounds derived from 2-fluoro-6-hydroxypyridine and its analogues.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of these complexes. It allows for the precise determination of bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar, tetrahedral), and intermolecular interactions. jocpr.comresearchgate.netresearchpublish.com For example, analysis of ruthenium pyridonate complexes has shown that the C-O bond distance can be indicative of the coordination mode, with κ¹-N coordination resulting in a shorter C-O bond (1.27 Å) compared to the elongated bond in κ²-N,O chelation (1.30–1.35 Å). rsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. Upon coordination to a metal ion, the chemical shifts of the ligand's protons (¹H NMR) and carbon atoms (¹³C NMR) are altered compared to the free ligand. chemicalbook.comacs.org These coordination-induced shifts provide evidence of complex formation. For diamagnetic complexes, sharp signals are typically observed, whereas for paramagnetic complexes, the signals can be significantly broadened and shifted over a wide range. researchgate.netnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is widely used to confirm the coordination of the ligand. The disappearance of the broad ν(O-H) stretching band of the free ligand is a strong indication of deprotonation and coordination through the oxygen atom. researchgate.net Furthermore, the vibrational frequencies of the pyridine ring, particularly the ν(C=C) and ν(C=N) stretching modes, often shift to higher frequencies upon coordination to a metal center. nih.gov The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. biointerfaceresearch.com

Table 2: Characteristic IR Spectral Changes Upon Coordination of Hydroxypyridine Analogues

| Vibration | Free Ligand (approx. cm⁻¹) | Coordinated Ligand (approx. cm⁻¹) | Indication |

| ν(O-H) | ~3250 (broad) | Absent | Deprotonation and M-O bond formation. researchgate.net |

| ν(N-H) (pyridone tautomer) | ~3400 | Shifts upon coordination | Change in hydrogen bonding and electronic environment. nih.gov |

| Pyridine ring stretches (ν(C=C), ν(C=N)) | 1600 - 1400 | Shift to higher frequency (e.g., by 10-25 cm⁻¹) | Coordination of pyridine nitrogen to the metal center. nih.gov |

| ν(M-O) / ν(M-N) | Not present | 600 - 400 | Formation of new metal-ligand bonds. biointerfaceresearch.com |

Applications in Catalysis

The 2-hydroxypyridine scaffold and its analogues are versatile and effective ligands in transition metal catalysis. Their ability to participate in metal-ligand cooperation (MLC), primarily through tautomerization between the hydroxy (lactim) and keto (lactam) forms, has made them focal points in the development of advanced catalytic systems. This cooperation is crucial for activating small molecules and facilitating a range of chemical transformations. Although research directly involving this compound is limited, the extensive studies on its analogues provide significant insights into its potential catalytic applications.

Metal-Catalyzed Cross-Coupling Reactions

Complexes incorporating 2-hydroxypyridine analogues have demonstrated significant efficacy in promoting metal-catalyzed cross-coupling reactions, which are fundamental processes in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Ruthenium(II) catalysts, when combined with substituted 2-hydroxypyridine ligands, show enhanced activity in C-H bond activation and arylation reactions. nih.gov For instance, studies have revealed that ligands such as 5-trifluoromethyl-2-hydroxypyridine can accelerate the ortho-C-H arylation of 2-phenylpyridine (B120327) by up to eightfold compared to reactions without the ligand. nih.gov The catalytic system, typically involving [(η⁶-p-cymene)RuCl₂]₂, operates efficiently in water, an environmentally benign solvent. nih.gov Density functional theory (DFT) calculations support these experimental findings, indicating that the 2-hydroxypyridine-based ligands lower the energy barrier for the C-H activation step. nih.gov

Palladium-catalyzed cross-coupling is another area where pyridine-based ligands are crucial. While not a hydroxypyridine, the functionalization of 2,2′:6′,2′′-terpyridine (tpy) ligands on Ru(II) complexes using palladium-mediated Suzuki and Sonogashira cross-coupling reactions highlights the utility of these reactions in creating more complex, catalytically active structures. Furthermore, copper-based catalysts have been successfully used for the N- and O-arylation of 2-, 3-, and 4-hydroxypyridines, demonstrating the versatility of this ligand class in forming C-N and C-O bonds. acs.org

Metal-Catalyzed Cross-Coupling Reactions with 2-Hydroxypyridine Analogues

| Catalyst System | Ligand | Reaction Type | Substrates | Key Finding |

|---|---|---|---|---|

| [(η⁶-p-cymene)RuCl₂]₂ | 5-Trifluoromethyl-2-hydroxypyridine | ortho-C-H Arylation | 2-Phenylpyridine, Aryl halides | 8-fold enhancement in catalytic activity in water. nih.gov |

| Copper(I) | 4,7-Dimethoxy-1,10-phenanthroline | N-Arylation | 2-Hydroxypyridine, Heteroaryl halides | Expanded scope to include N-containing heteroaryl halides. acs.org |

| Copper(I) | 2,2,6,6-Tetramethylheptane-3,5-dione | O-Arylation | 3-Hydroxypyridine, Aryl bromides/iodides | First successful O-arylation for this substrate class. acs.org |

Hydrogenation and Dehydrogenation

The proton-responsive nature of the 2-hydroxypyridine ligand makes it particularly suitable for hydrogenation and dehydrogenation reactions, processes central to hydrogen storage and transfer technologies. The ligand can act as a proton shuttle, facilitating the activation of H₂ and the transfer of hydrides.

Ruthenium complexes containing 2-hydroxypyridine are well-regarded catalysts for the hydrogenation of carbon dioxide to formic acid, a valuable chemical and potential hydrogen storage vector. researchgate.net For example, a ruthenium p-cymene complex with a 6-diisopropylphosphino-2-pyridone (6-DiPPon) ligand has achieved turnover numbers (TONs) up to 9900 for CO₂ hydrogenation in the presence of DBU as a base. researchgate.netsouthwales.ac.uk These systems often operate via metal-ligand cooperation, where the pyridone oxygen can assist in the heterolytic cleavage of H₂. rsc.org

These catalysts are also effective in the reverse reaction: the acceptorless dehydrogenation of alcohols to produce aldehydes or carboxylic acids. researchgate.netrsc.org Iridium complexes with 2-hydroxypyridine-containing ligands have also been noted for their high activity in the dehydrogenation of secondary alcohols. rsc.org The bifunctional nature of the ligand, possessing both a coordinating nitrogen atom and a proton-responsive hydroxyl group, is key to the efficiency of these transformations.

Hydrogenation and Dehydrogenation Reactions

| Catalyst System | Ligand | Reaction Type | Substrate | Product | Key Finding |

|---|---|---|---|---|---|

| Ruthenium p-cymene complex | 6-Diisopropylphosphino-2-pyridone (6-DiPPon) | CO₂ Hydrogenation | Carbon Dioxide, H₂ | Formic acid salt | Achieved high TONs (up to 9900) via metal-ligand cooperation. researchgate.net |

| Iridium(III) half-sandwich complex | κ¹-N-2-pyridinol | Alcohol Dehydrogenation | Secondary alcohols | Ketones | Good catalytic activity with TONs up to 700. rsc.org |

| Ruthenium complexes | 2-Hydroxypyridine | Alcohol Dehydrogenation | Benzyl alcohols | Aldehydes | Effective in base-free, acceptorless dehydrogenation. researchgate.net |

| Iridium CNP pincer complexes | Lutidine-derived CNP ligands | Aldehyde Hydrogenation | Aldehydes | Alcohols | Highly selective under mild, neutral conditions. acs.org |

Other Catalytic Transformations

Beyond cross-coupling and hydrogenation, ligands of the 2-hydroxypyridine family are instrumental in a variety of other catalytic processes. Their unique electronic and structural properties enable novel reactivity patterns.

One significant application is in "borrowing hydrogen" or "hydrogen autotransfer" reactions. This atom-economical process involves the temporary removal of hydrogen from a substrate (like an alcohol), followed by a reaction of the intermediate (an aldehyde or ketone), and subsequent re-hydrogenation to form the final product. Palladium complexes featuring 2-hydroxypyridine-based ligands have been developed as active catalysts for the α-alkylation of ketones with alcohols through this mechanism. nih.gov The presence of the hydroxyl group is critical for catalytic activity, underscoring the role of metal-ligand cooperation. nih.gov

Furthermore, pyridine-functionalized metal complexes are used in advanced oxidation processes. For example, a pyridine-functionalized iron phthalocyanine has been shown to efficiently activate peroxymonosulfate for the degradation of organic pollutants like carbamazepine in water. rsc.org Ruthenium(II) complexes with bipyridine-dicarboxylic acid ligands, which share structural motifs with functionalized hydroxypyridines, exhibit interesting photochemical behaviors, including light-induced solvent coordination, suggesting potential applications in photocatalysis. rsc.org

Other Catalytic Transformations

| Catalyst System | Ligand Type | Reaction Type | Application | Key Feature |

|---|---|---|---|---|

| Palladium Complex | 2-Hydroxypyridine-based | α-Alkylation of Ketones | Borrowing Hydrogen | Metal-ligand cooperativity is essential for activity. nih.gov |

| Iron Phthalocyanine | Pyridine-functionalized | Oxidative Degradation | Water Treatment | Activates peroxymonosulfate to degrade pollutants. rsc.org |

| Ruthenium(II) Complex | 2,2′-bipyridine-4,4′-dicarboxylic acid | Photochemical Reaction | Photocatalysis | Undergoes light-induced coordination with solvent molecules. rsc.org |

Supramolecular Chemistry of 2 Fluoro 6 Hydroxypyridine

Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in the supramolecular assembly of 2-fluoro-6-hydroxypyridine. The molecule possesses both a hydrogen bond donor (the hydroxyl group, or the N-H group in its tautomeric pyridone form) and hydrogen bond acceptors (the nitrogen atom and the oxygen atom), allowing for the formation of robust and directional interactions.

This compound is expected to exist predominantly in its 2-pyridone tautomeric form in the solid state, a common feature for 2-hydroxypyridines. This tautomer, 6-fluoro-2(1H)-pyridone, facilitates the formation of strong N-H···O hydrogen bonds. While intramolecular hydrogen bonds are not sterically favored in this molecule, it readily forms extensive intermolecular hydrogen bonding networks. In the solid state, 2-pyridones often arrange in helical structures connected by hydrogen bonds. In the case of 6-methyl-2-pyridone, molecules are linked into infinite chains by hydrogen bonding researchgate.net. It is plausible that this compound would adopt a similar chain-like or sheet-like arrangement driven by N-H···O hydrogen bonds.

A hallmark of the 2-pyridone structure is its propensity to form a highly stable centrosymmetric dimer through dual N-H···O hydrogen bonds. This dimerization is a well-studied phenomenon and is observed in various solvents and in the solid state for many 2-pyridone derivatives wikipedia.org. The 2-pyridone dimer is a very strongly bound doubly hydrogen-bonded complex, with a calculated binding energy of approximately -22.62 kcal/mol at the complete basis set limit for the unsubstituted dimer acs.org. This robust R2(2)(8) graph set homosynthon is a recurring motif in the crystal engineering of pyridone-containing structures nih.gov.

The presence of the fluorine atom at the 6-position is not expected to disrupt this strong dimerization. In fact, studies on cocrystals of 2-pyridone with various perfluorinated halocarbons have shown that the pyridone homodimer remains intact, acting as a robust building block that further interacts with other molecules through its oxygen atoms nih.govacs.org. Therefore, it is highly probable that this compound will form these stable hydrogen-bonded dimers, which can then act as supramolecular synthons for the construction of larger assemblies. This aggregation behavior is crucial for understanding its solid-state packing and its behavior in non-polar solutions.

π-π Stacking Interactions

The aromatic nature of the pyridine (B92270) ring in this compound allows for the participation of π-π stacking interactions in its supramolecular assembly. These interactions, which arise from the electrostatic and dispersive forces between aromatic rings, are generally weaker than hydrogen bonds but play a significant role in the stabilization of crystal structures and molecular aggregates wikipedia.org.

For this compound, it is anticipated that π-π stacking interactions will occur between the pyridone rings of adjacent hydrogen-bonded dimers or chains, contributing to the formation of a three-dimensional supramolecular architecture. The interplay between the strong hydrogen bonding and the weaker π-π stacking will ultimately determine the final crystal packing. In the crystal structure of 6-methyl-2-pyridone, for instance, hydrogen-bonded chains are held together by weak π-π interactions researchgate.net.

Formation of Co-crystals and Inclusion Complexes

The ability of this compound to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for the formation of co-crystals. Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds. By selecting appropriate co-formers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to design and synthesize novel crystalline forms of this compound with tailored physicochemical properties.

The robust 2-pyridone homodimer can serve as a supramolecular synthon in the design of co-crystals. For example, the oxygen atoms of the dimer can act as hydrogen bond acceptors for acidic co-formers nih.gov. Studies on other 6-halo-2-pyridones have demonstrated their use in organocatalysis, where they form complexes with substrates through hydrogen bonding rsc.org. This indicates the accessibility of the functional groups in 6-substituted 2-pyridones for intermolecular interactions, a key factor in co-crystal formation.

While there are no specific reports on the formation of inclusion complexes with this compound, its molecular dimensions and functional groups suggest that it could act as a guest molecule for various host systems, such as cyclodextrins or calixarenes. The formation of an inclusion complex could enhance its solubility or stability, which is a common strategy in pharmaceutical sciences.

Design of Supramolecular Assemblies

The predictable and robust nature of the interactions involving the 2-pyridone moiety allows for its use as a building block in the design of more complex supramolecular assemblies. Coordination-driven self-assembly, which combines organic ligands with metal ions, is a powerful strategy for constructing discrete, well-defined supramolecular architectures such as metallacycles and metallacages nih.gov. By functionalizing the this compound molecule with additional coordinating groups, it could be incorporated into such assemblies.

The pyridone ring itself can act as a ligand for metal ions, and the interplay between hydrogen bonding and metal coordination can lead to the formation of intricate supramolecular structures. The principles of supramolecular chemistry, such as the use of directional hydrogen bonds and the control over intermolecular interactions, can be applied to guide the self-assembly of this compound into desired architectures, from simple dimers to complex networks rsc.org.

Halogen Bonding in Fluorinated Systems

Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic center (a "σ-hole") and interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) nih.gov.

Fluorine is the most electronegative element and typically does not form a positive σ-hole, making it a very weak halogen bond donor. In most cases, fluorine is considered a hydrogen bond acceptor. However, theoretical studies have suggested that if the fluorine atom is attached to a sufficiently electron-withdrawing group, it can participate in halogen-like interactions, sometimes referred to as "fluorine bonds" chemistryviews.org.

In the context of this compound, the fluorine atom is attached to an electron-deficient pyridine ring. While it is unlikely to be a strong halogen bond donor, the possibility of weak C-F···X interactions (where X is a nucleophile) cannot be entirely ruled out, especially in the absence of stronger competing interactions. More commonly, the fluorine atom in fluorinated pyridines can influence the electronic properties of the molecule, thereby modulating the strength of other non-covalent interactions. For instance, the electron-withdrawing nature of fluorine can enhance the acidity of N-H protons, leading to stronger hydrogen bonds. When the pyridine ring is positively charged (e.g., upon protonation or N-alkylation), the ability of a halogen substituent to act as a halogen bond donor is significantly increased acs.org.

Applications in Materials Science

Development of Functional Materials

No specific research was identified detailing the use of 2-Fluoro-6-hydroxypyridine in the development of functional materials. While pyridine (B92270) and its derivatives are known to be versatile building blocks in the synthesis of functional organic materials due to their coordination capabilities and electronic properties, the specific contribution and role of the fluoro and hydroxyl substituents of this particular molecule in creating functional materials are not documented in the available literature.

Integration into Polymer Systems

There is no available information on the integration of this compound into polymer systems. The bifunctional nature of the molecule, with its hydroxyl and reactive pyridine ring, could theoretically allow it to be incorporated into polymer backbones or as a pendant group. However, no studies detailing such polymerization reactions, the properties of the resulting polymers, or their applications were found.

Role in Liquid Crystal Research

While the incorporation of fluorine atoms into mesogenic cores is a common strategy in the design of liquid crystals to tune properties such as dielectric anisotropy and viscosity, no specific mention of this compound as a precursor or component in liquid crystal synthesis was found. The general impact of fluorinated pyridine moieties on liquid crystalline behavior is an area of study, but research explicitly involving this compound is not apparent.

Optoelectronic Applications